Cas no 1189746-27-7 (2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- 2-Methyl-2H-indazole-5-boronic acid pinacol ester
- 2-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER
- 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- DB-061462
- 2-Methyl-2H-indazole-5-boronic acid,pinacol ester
- 1189746-27-7
- 2-Methyl-2H-indazole-5-boronic acid, pinacol ester
- DTXSID50656798
- CS-0051854
- (2-METHYL-2H-INDAZOL-5-YL)BORONIC ACID PINACOL ESTER
- 2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
- EN300-212668
- Z2044822196
- PB26631
- AS-38159
- AKOS005258526
- PFZWGNKMAGHYBG-UHFFFAOYSA-N
- SCHEMBL907049
- J-509990
- 2-Methyl-2H-indazole-5-boronic acid pinacol ester, AldrichCPR
- SY065433
- MFCD11109436
-
- MDL: MFCD11109436
- Inchi: 1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-17(5)16-12/h6-9H,1-5H3
- InChI Key: PFZWGNKMAGHYBG-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC3C(=CN(C)N=3)C=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 258.15400
- Monoisotopic Mass: 258.154
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.3A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 36.28000
- LogP: 1.87250
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8 °C
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB08375-10g |
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
1189746-27-7 | 95% | 10g |
$700 | 2023-09-07 | |
| Matrix Scientific | 069863-500mg |
2-Methyl-2H-indazole-5-boronic acid pinacol ester, 96% |
1189746-27-7 | 96% | 500mg |
$265.00 | 2023-09-10 | |
| Matrix Scientific | 069863-1g |
2-Methyl-2H-indazole-5-boronic acid pinacol ester, 96% |
1189746-27-7 | 96% | 1g |
$429.00 | 2023-09-10 | |
| Matrix Scientific | 069863-5g |
2-Methyl-2H-indazole-5-boronic acid pinacol ester, 96% |
1189746-27-7 | 96% | 5g |
$1470.00 | 2023-09-10 | |
| Fluorochem | 212229-250mg |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
1189746-27-7 | 96% | 250mg |
£45.00 | 2022-02-28 | |
| Fluorochem | 212229-1g |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
1189746-27-7 | 96% | 1g |
£134.00 | 2022-02-28 | |
| Fluorochem | 212229-5g |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
1189746-27-7 | 96% | 5g |
£399.00 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD167807-100mg |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
1189746-27-7 | 98% | 100mg |
¥188.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD167807-250mg |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
1189746-27-7 | 98% | 250mg |
¥321.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD167807-1g |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
1189746-27-7 | 98% | 1g |
¥950.0 | 2022-03-01 |
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Suppliers
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Introduction to 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS No. 1189746-27-7)
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole, with the CAS number 1189746-27-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a boronic ester derivative of indazole, a heterocyclic aromatic compound with a wide range of biological activities. The presence of the boronic ester group imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole consists of an indazole core with a methyl substitution at the 2-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. The indazole scaffold is known for its potential in modulating various biological targets, including enzymes, receptors, and ion channels. The boronic ester functionality, on the other hand, provides additional reactivity and functionalization possibilities, making this compound a key player in modern drug discovery efforts.
In recent years, the use of boronic esters in medicinal chemistry has expanded significantly due to their ability to participate in Suzuki-Miyaura coupling reactions. These reactions are widely used for the formation of carbon-carbon bonds and are essential in the synthesis of complex organic molecules. The presence of the tetramethyl-1,3,2-dioxaborolane group in 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole makes it an excellent substrate for such coupling reactions, enabling the efficient synthesis of diverse derivatives with potential therapeutic applications.
One of the key areas where 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has shown promise is in the development of anticancer agents. Indazoles have been extensively studied for their antitumor properties, and the introduction of boronic ester groups can enhance their efficacy by improving pharmacokinetic properties and target selectivity. Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines, including those resistant to conventional therapies.
Beyond oncology, 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has also been explored for its potential in treating neurological disorders. Indazoles have been shown to modulate neurotransmitter systems and ion channels involved in conditions such as Alzheimer's disease and epilepsy. The ability to fine-tune the chemical structure through the boronic ester functionality allows researchers to optimize these compounds for specific therapeutic targets.
The synthetic accessibility of 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is another factor contributing to its popularity in pharmaceutical research. The compound can be synthesized using well-established methods involving palladium-catalyzed cross-coupling reactions. This robust synthetic route ensures high yields and purity, facilitating large-scale production for preclinical and clinical studies.
In addition to its direct therapeutic applications, 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole serves as a valuable tool in chemical biology research. Its reactivity with various functional groups allows it to be used as a probe for studying protein-protein interactions and other biological processes. This versatility makes it an important molecule for both fundamental research and drug development.
The safety profile of 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity and good metabolic stability. However, further investigations are necessary to fully understand its pharmacological properties and potential side effects.
In conclusion, 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS No. 1189746-27-7) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this versatile molecule, solidifying its position as a key player in modern drug discovery efforts.
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